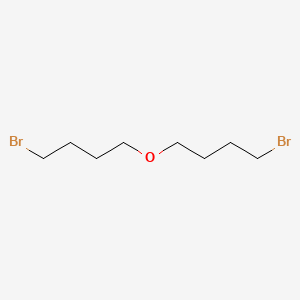

1-Bromo-4-(4-bromobutoxy)butane

Vue d'ensemble

Description

1-Bromo-4-(4-bromobutoxy)butane is an organic compound with the molecular formula C8H16Br2O It is a brominated ether, characterized by the presence of two bromine atoms and an ether linkage in its structure

Méthodes De Préparation

1-Bromo-4-(4-bromobutoxy)butane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromobutane with 1-butanol in the presence of a base, such as sodium hydroxide, to form the ether linkage. The reaction typically proceeds under reflux conditions to ensure complete conversion. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.

Analyse Des Réactions Chimiques

1-Bromo-4-(4-bromobutoxy)butane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thiols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and elimination.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

1-Bromo-4-(4-bromobutoxy)butane is primarily utilized as an intermediate in the synthesis of other organic compounds. Its bromine atoms facilitate nucleophilic substitutions, which are crucial for constructing larger, more complex molecules. For instance, it can be involved in the synthesis of various alkylated compounds and other bromo-organic derivatives, which are essential in organic chemistry .

Synthesis of Pharmaceuticals

The compound has been employed in the pharmaceutical industry as a precursor for synthesizing biologically active molecules. An example includes its use in the production of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, an intermediate for aripiprazole, an antipsychotic medication. The purification processes for these intermediates often involve this compound to ensure high purity and yield .

Medicinal Chemistry

Research on Drug Development

Recent studies have highlighted the potential of this compound derivatives in developing new therapeutic agents. For example, derivatives synthesized from this compound have shown promise as dual-acting agents against benign prostatic hyperplasia (BPH), indicating its relevance in urology and oncology .

Case Study: Dual-Acting Agents

A notable case study involves the synthesis of a dual-acting agent designed to inhibit both α1-adrenergic receptors and 5α-reductase. This compound was synthesized using a one-pot reaction involving this compound, which significantly improved yield and reduced reaction time compared to traditional methods . The pharmacokinetic properties of such compounds have been evaluated, demonstrating their potential efficacy and safety profiles.

Chemical Reactions and Mechanisms

Reactivity Patterns

The reactivity of this compound is characterized by its ability to undergo nucleophilic substitutions due to the presence of bromine atoms. This property is exploited in various chemical reactions, including:

- Alkylation Reactions : The compound can participate in alkylation reactions with nucleophiles to form new carbon-carbon bonds.

- Synthesis of Heterocycles : It can also be used as a reagent in the formation of heterocyclic compounds, which are prevalent in many pharmaceuticals.

Data Table: Summary of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Organic Synthesis | Intermediate for constructing complex organic molecules | Synthesis of arylpiperazine derivatives |

| Pharmaceutical Synthesis | Precursor for active pharmaceutical ingredients | Aripiprazole production |

| Medicinal Chemistry | Development of dual-acting agents for specific medical conditions | BPH treatment agents |

| Chemical Reactions | Participates in nucleophilic substitutions and alkylation reactions | Synthesis of heterocycles |

Mécanisme D'action

The mechanism by which 1-Bromo-4-(4-bromobutoxy)butane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. The ether linkage provides stability to the molecule, influencing its reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

1-Bromo-4-(4-bromobutoxy)butane can be compared to other brominated ethers, such as:

1-Bromo-4-(4-bromobutoxy)hexane: Similar structure but with a longer carbon chain, affecting its physical properties and reactivity.

1-Bromo-4-(4-bromobutoxy)propane: Shorter carbon chain, leading to different reactivity and applications.

1-Bromo-4-(4-bromobutoxy)pentane: Intermediate chain length, with properties and reactivity between the hexane and propane analogs.

Activité Biologique

1-Bromo-4-(4-bromobutoxy)butane, a brominated ether compound, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H16Br2O

- CAS Number : 7239-41-0

The compound features a bromo group and an ether linkage, which may influence its reactivity and interactions with biological systems.

The biological activity of this compound is hypothesized to involve interactions with cellular membranes and proteins due to its lipophilic nature. Such interactions can lead to alterations in cell signaling pathways, potentially affecting processes such as:

- Cell Proliferation

- Apoptosis

- Inflammatory Responses

Cytotoxic Effects

Preliminary studies suggest that this compound may induce cytotoxic effects in certain cell lines. For instance, it could influence the viability of cancer cells through mechanisms such as oxidative stress or by inducing apoptosis.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of brominated ethers, including compounds structurally similar to this compound. The results indicated significant inhibition of bacterial growth at varying concentrations, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies have shown that brominated compounds can induce apoptosis in cancer cell lines. A specific investigation into a related compound demonstrated a dose-dependent increase in apoptotic markers when treated with brominated ethers, indicating a promising avenue for cancer therapy.

Research Findings

Recent findings emphasize the need for further research into the biological activity of this compound. Key points include:

- Lack of Comprehensive Studies : While some data exist regarding similar compounds, specific studies on this compound's biological effects are sparse.

- Potential for Drug Development : The unique structure and properties suggest that this compound could be explored for therapeutic applications, particularly in oncology and infectious diseases.

Propriétés

IUPAC Name |

1-bromo-4-(4-bromobutoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Br2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNORPXRNJKRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)COCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222691 | |

| Record name | Butane, 1,1'-oxybis(4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7239-41-0 | |

| Record name | Butane, 1,1'-oxybis(4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1'-oxybis(4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.